![molecular formula C21H16FN3O3S B2532286 3-氟-N-[4-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯磺酰胺 CAS No. 898438-69-2](/img/structure/B2532286.png)
3-氟-N-[4-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves various procedures. For instance, the synthesis of quinazolinones involves amidation of 2-aminobenzoic acid derivatives, which undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The molecular structure of such compounds can be solved by direct methods using software like SHELXS and refined by the full-matrix least-squares procedure on F2 for all data .Chemical Reactions Analysis
Chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular conformation . The molecular weight of “3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is 409.44.科学研究应用
苯磺酰胺中氟原子的引入
Hashimoto 等人 (2002) 对 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物的研究表明,在特定位置引入氟原子可保持 COX-2 效力并显着提高 COX1/COX-2 选择性。这项研究促进了高选择性 COX-2 抑制剂的开发,展示了氟原子引入在增强药物选择性和治疗应用中的效力方面的潜力 (Hashimoto 等人,2002).
用氟进行分子内取代
Ichikawa 等人 (2006) 证明了磺酰胺氮与乙烯基氟的分子内取代,导致形成 3-氟异喹啉和 2-氟喹啉衍生物。该方法提供了一种合成环氟杂环的直接方法,可能在各种药理学和材料科学应用中很有用 (Ichikawa 等人,2006).
用于锌 (II) 检测的荧光团
Kimber 等人 (2001) 研究了锌 (II) 特异性荧光团,强调了氟代分子在检测细胞内锌中的重要性。这项研究有助于了解锌在生物系统中的作用,并为其检测开发工具 (Kimber 等人,2001).
氟喹诺酮类的抗菌活性
Kuramoto 等人 (2003) 通过修饰 N-1 取代基探索了具有强大抗菌活性的氟喹诺酮类药物的设计。他们的工作证明了氟喹诺酮类药物对耐药菌株的治疗潜力,强调了氟在增强抗菌功效中的作用 (Kuramoto 等人,2003).
氟代二氢喹唑啉衍生物与人血清白蛋白的相互作用
Wang 等人 (2016) 研究了氟代二氢喹唑啉衍生物与人血清白蛋白 (HSA) 之间的相互作用,表明氟代增强了这些化合物与 HSA 的亲和力。这项研究对药物设计具有重要意义,表明修饰如何影响药物-蛋白质相互作用 (Wang 等人,2016).
属性
IUPAC Name |
3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHLYLRTZZASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。